N,N-dibenzyl-2-bromoaniline
Description
Contextual Significance of N-Arylated and Halogenated Anilines in Contemporary Organic Chemistry
N-arylated and halogenated anilines are of significant importance in modern organic synthesis. N-arylated heterocycles, for instance, are core scaffolds in medicinal chemistry, materials science, and agrochemistry. benthamdirect.com The development of efficient methods for creating these structures is a primary focus in the field. benthamdirect.com Direct N-arylation of N-H heterocycles is considered one of the most direct and effective strategies for this purpose. benthamdirect.com Various catalytic systems, including those based on palladium, nickel, and copper, have been developed to facilitate these reactions. benthamdirect.com
Halogenated anilines, such as bromoanilines, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. ketonepharma.com The halogen atom, in this case, bromine, provides a reactive site for further functionalization through reactions like nucleophilic substitution and cross-coupling. ketonepharma.com This allows for the construction of complex molecular architectures.
Strategic Importance of Ortho-Bromoaniline Derivatives as Synthetic Intermediates
Ortho-bromoaniline derivatives are particularly valuable in organic synthesis. lookchem.com The ortho positioning of the bromine atom relative to the amino group imparts specific reactivity to the molecule. ketonepharma.com These derivatives are key precursors in the synthesis of various heterocyclic compounds, including indoles and indolines. lookchem.com For example, 2-bromoaniline (B46623) is utilized in radical cyclization reactions to form indol-2-ones and in the preparation of organodimetallic reagents for indole (B1671886) synthesis. lookchem.com The synthesis of ortho-bromoanilines can be challenging due to the directing effects of the amino group, which often favors para-substitution.
Overview of Academic Research Trajectories for N,N-Dibenzyl-2-bromoaniline
Academic research involving this compound has revealed interesting and unexpected chemical behavior. A notable finding is the rearrangement of 2-bromoaniline to N,N-dibenzyl-4-bromoaniline under certain alkylation conditions. nih.govlookchem.com This carbon-to-carbon migration of a halogen from the 2- to the 4-position was an unexpected outcome of what was intended to be a standard N-alkylation reaction. nih.govlookchem.com
Studies have been conducted to understand the mechanism of this rearrangement in order to suppress it. nih.govlookchem.com Research has shown that the choice of reagents is critical. For instance, the use of a soluble base like Hünig's base can completely suppress the rearrangement, leading to the desired this compound. nih.gov Crossover experiments have confirmed that the rearrangement is intermolecular and proceeds through a discrete electrophilic bromine source. nih.govlookchem.com These investigations highlight the nuanced reactivity of halogenated anilines and the importance of carefully controlled reaction conditions to achieve the desired synthetic outcomes.
Detailed Research Findings
Recent studies have delved into the intricacies of reactions involving this compound and its precursors. One significant area of investigation has been the unexpected rearrangement observed during the synthesis of this compound from 2-bromoaniline.
Alkylation and Rearrangement Studies
An attempt to synthesize this compound by the double benzylation of 2-bromoaniline resulted in a surprising rearrangement, yielding N,N-dibenzyl-4-bromoaniline almost exclusively. nih.govlookchem.com This prompted a mechanistic investigation to understand and control this undesired outcome.
| Reaction Condition | Observed Outcome | Reference |
| Alkylation of 2-bromoaniline with benzyl (B1604629) bromide under basic N-alkylation conditions | Migration of bromine from the 2- to the 4-aryl position | nih.govlookchem.com |
| Addition of Hünig's base to the alkylation reaction | Complete suppression of the rearrangement, yielding the expected this compound | nih.gov |
Further experiments, including crossover studies, demonstrated that this compound itself can act as a bromine donor, confirming the intermolecular nature of the rearrangement. nih.govlookchem.com These findings are crucial for chemists seeking to perform selective alkylations on electron-rich bromoanilines.
Structure
3D Structure
Properties
IUPAC Name |
N,N-dibenzyl-2-bromoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN/c21-19-13-7-8-14-20(19)22(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNNLNZGZXEHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n Dibenzyl 2 Bromoaniline
N-Alkylation of 2-Bromoaniline (B46623) with Benzyl (B1604629) Halides
The primary route to N,N-dibenzyl-2-bromoaniline involves the N-alkylation of 2-bromoaniline using benzyl halides. This reaction, however, is not trivial. An attempt to prepare this compound via the double benzylation of 2-bromoaniline can lead to surprising results, with the main product being an isomer instead of the desired compound. lookchem.com
Direct N-alkylation of anilines is a common synthetic procedure typically carried out by treating the aniline (B41778) with an alkyl halide in the presence of a base. tsijournals.com In the case of this compound, a standard protocol involves reacting 2-bromoaniline with benzyl bromide in a solvent like N,N-dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃). lookchem.comnih.gov The intention is for the base to neutralize the hydrobromic acid (HBr) byproduct generated during the two successive alkylation steps.
However, under these ostensibly basic conditions, a significant and unexpected issue arises. Instead of the expected this compound, the reaction yields N,N-dibenzyl-4-bromoaniline as the major product, often in high yields after recrystallization. lookchem.comnih.gov Analysis of the crude reaction mixture confirms that the 4-bromo isomer is formed almost exclusively. lookchem.com This indicates that standard basic conditions are insufficient to control the reaction's outcome.
The synthesis of this compound is plagued by a significant regioselectivity challenge, namely the migration of the bromine atom from the ortho (2-) position to the para (4-) position of the aniline ring. lookchem.comnih.gov This rearrangement results in the formation of the isomeric byproduct, N,N-dibenzyl-4-bromoaniline, as the predominant species. lookchem.com
This issue is not universal across all haloanilines or all benzylating agents. For instance:
The reaction of 2-chloroaniline (B154045) with benzyl bromide does not result in rearrangement, likely due to the higher bond-dissociation energy of the C-Cl bond compared to the C-Br bond. lookchem.comnih.gov
Using benzyl chloride to alkylate 2-bromoaniline also prevents the rearrangement, suggesting that the HBr byproduct, and not HCl, is crucial for the migration to occur. lookchem.comnih.gov
The alkylation of 2-iodoaniline with benzyl bromide leads to extensive decomposition, highlighting the instability of iodoanilines under these conditions. lookchem.comnih.gov
The following table summarizes the outcomes of alkylating various haloanilines, demonstrating the specific nature of this rearrangement.
| Entry | Aniline | Alkyl Halide | Base | Rearranged Product (4-bromo) Yield | Desired Product (2-bromo) Yield |
| 1 | 2-Bromoaniline | Benzyl Bromide | K₂CO₃ | 67% | <1% |
| 2 | 2-Bromoaniline | n-Butyl Bromide | K₂CO₃ | 9% | 52% |
| 3 | 2-Bromoaniline | Benzyl Chloride | K₂CO₃ | 0% | 53% |
| 4 | 2-Chloroaniline | Benzyl Bromide | K₂CO₃ | 0% | 22% |
| 5 | 2-Iodoaniline | Benzyl Bromide | K₂CO₃ | 0% | 0% (Decomposition) |
| Data sourced from a 2017 study by Barraza and Denmark. Yields were determined by ¹H NMR spectroscopy. nih.gov |
To address the unexpected byproduct formation, detailed mechanistic studies have been conducted. The research indicates that the bromine migration is not an intramolecular shift but rather an intermolecular process initiated by the HBr generated during the alkylation. lookchem.comnih.gov
The proposed mechanism begins with the initial benzylation of 2-bromoaniline, which produces N-benzyl-2-bromoaniline and one equivalent of HBr. lookchem.comnih.gov The key steps are as follows:
Arenium Ion Formation and Bromine Generation : The HBr byproduct protonates a molecule of N-benzyl-2-bromoaniline. This is followed by the elimination of molecular bromine (Br₂), producing N-benzylaniline. The monobenzylated aniline is considered the likely participant rather than the dibenzylated product, as the bulky benzyl groups in the latter twist the nitrogen lone pair out of conjugation with the aromatic ring, making it less capable of stabilizing the required cationic intermediate. lookchem.comnih.govpsu.edu
Electrophilic Aromatic Substitution : The generated Br₂ then acts as an electrophile. It preferentially brominates the electron-rich para-position of another N-benzylaniline molecule, which is highly activated towards electrophilic substitution.
Final Alkylation : The resulting N-benzyl-4-bromoaniline is then further benzylated to yield the final rearranged product, N,N-dibenzyl-4-bromoaniline. lookchem.com
Evidence for this intermolecular pathway was confirmed through crossover experiments. When a mixture of 2-bromoaniline and 2-chloroaniline was subjected to the reaction conditions, N,N-dibenzyl-4-bromo-2-chloroaniline was formed. This product could only arise if the bromine atom was transferred from one molecule to another. lookchem.comnih.gov
The key to suppressing the rearrangement lies in effectively neutralizing the HBr byproduct as it is formed. The choice of base and its solubility are critical. lookchem.comnih.gov
Insoluble Bases : An insoluble base like potassium carbonate (K₂CO₃) is largely ineffective in DMF. nih.govgoogle.com It cannot neutralize the HBr present in the solution phase quickly enough to prevent it from initiating the rearrangement cascade. nih.gov
Hydrohalide Effects : Experiments have shown that HBr can facilitate the rearrangement, while HCl does not. lookchem.comnih.gov Adding HBr salt to this compound induced the formation of the 4-bromo isomer, whereas the HCl salt did not. lookchem.com
The table below illustrates the effect of hydrohalide salts on the stability of this compound.
| Entry | Starting Material | Acid Added (1.0 equiv) | Temperature | Rearranged Product (2a) Yield |
| 1 | This compound (3a) | HBr | 120 °C | 33% |
| 2 | This compound (3a) | HCl | 120 °C | 0% |
| Data sourced from a 2017 study by Barraza and Denmark. lookchem.com |
Based on the mechanistic understanding, an optimized strategy involves using a soluble, non-nucleophilic base that can immediately neutralize the HBr byproduct in the reaction solution. lookchem.comnih.gov
The use of a strong, sterically hindered, and soluble base such as N,N-diisopropylethylamine (DIPEA, or Hünig's base) has proven to be highly effective. lookchem.comnih.govresearchgate.net When the benzylation of 2-bromoaniline is carried out with benzyl bromide in the presence of DIPEA, the rearrangement is completely suppressed. lookchem.comnih.gov This allows for the selective and high-yield synthesis of the desired this compound. This strategy is also effective for the alkylation of other challenging substrates like 2-iodoaniline. lookchem.comnih.gov
The following table presents the results of optimized benzylation using a soluble base.
| Entry | Aniline | Alkylating Agent | Base | Rearranged Product Yield | Desired Product Yield |
| 1 | 2-Bromoaniline | Benzyl Bromide | DIPEA | 0% | 98% |
| 2 | 2-Iodoaniline | Benzyl Bromide | DIPEA | 0% | 96% |
| 3 | 2-Bromoaniline | n-Butyl Bromide | DIPEA | 0% | 98% |
| Data sourced from a 2017 study by Barraza and Denmark. nih.gov |
This optimized protocol provides a reliable and efficient method for accessing this compound, overcoming the significant challenges posed by halogen migration under standard alkylation conditions. lookchem.com
Mechanistic Investigations of Bromine Migration and Rearrangement
Proposed Intermolecular Halogen Transfer Mechanisms
Considerations for Precursor Aniline Derivatives in N-Benzylation Processes
The successful N-benzylation of aniline derivatives is highly dependent on the steric and electronic properties of the starting material. In the case of this compound, the precursor 2-bromoaniline presents several distinct challenges.
Steric and Electronic Effects: The bromine atom in the ortho-position to the amino group introduces significant steric hindrance, which can impede the approach of the bulky benzyl groups during alkylation. Furthermore, once formed, the this compound molecule adopts a twisted conformation to minimize the steric repulsion between the large benzyl groups and the ortho-substituent. This twisting reduces the conjugation of the nitrogen lone pair with the aromatic ring. nih.gov
Electronically, the bromine atom is an electron-withdrawing group via induction, which decreases the nucleophilicity of the aniline nitrogen, making it less reactive compared to unsubstituted aniline. Conversely, the nitrogen's lone pair can donate electron density to the ring, activating it, particularly at the ortho and para positions. This electronic tug-of-war influences both the N-alkylation step and the stability of any intermediates. Studies have shown that electron-rich anilines tend to provide higher yields in N-benzylation reactions, while electron-deficient haloanilines can be less reactive. rsc.org
Rearrangement Susceptibility: The most critical consideration for 2-bromoaniline is its propensity for rearrangement under specific N-alkylation conditions. This phenomenon is particularly pronounced for electron-rich bromo- and iodoanilines. nih.govnih.gov The mechanism is believed to initiate with the formation of HBr as a byproduct of the reaction between the aniline and benzyl bromide. nih.govlookchem.com The mono-benzylated intermediate, N-benzyl-2-bromoaniline, is thought to be the key player. Its nitrogen lone pair is sufficiently conjugated with the ring to stabilize a cationic arenium intermediate, facilitating a reaction with HBr that liberates bromine (Br₂). nih.govlookchem.com This free bromine then acts as an electrophile, preferentially attacking the more nucleophilic monobenzylanilines at the sterically accessible and electronically activated para-position, ultimately leading to the 4-bromo product after subsequent benzylation. nih.govlookchem.com
The choice of reagents and conditions is therefore paramount to control the outcome, as summarized in the following table based on mechanistic studies.
| Variable | Condition | Outcome | Rationale | Reference(s) |
| Acid | 0.1 equiv. HBr added | Debenzylation, no rearrangement | Insufficient acid to facilitate the full rearrangement pathway. | nih.gov |
| Acid | 1.0 equiv. HBr added | Rearrangement to 4-bromo isomer observed | Sufficient acid promotes the intermolecular bromine transfer mechanism. | nih.gov |
| Reaction Phase | Biphasic (e.g., with NaHCO₃) | Promotes rearrangement | HBr byproduct is concentrated, facilitating the bromine transfer. | nih.gov |
| Reaction Phase | Single-phase (e.g., with soluble base) | Suppresses rearrangement | Reaction environment is more controlled, preventing localized high concentrations of acid. | nih.gov |
| Alkylating Agent | Benzyl Bromide | Rearrangement observed | Generates HBr, which is key to the rearrangement mechanism. | nih.govlookchem.com |
| Alkylating Agent | Benzyl Chloride (recommended) | Suppresses rearrangement | Generates HCl, which is less effective in the halogen transfer process under these conditions. | nih.gov |
Conformational and Electronic Influences on Reactivity
Steric Effects of N,N-Dibenzyl Substitution on Aniline (B41778) Framework
The introduction of two benzyl (B1604629) groups onto the nitrogen atom of the 2-bromoaniline (B46623) core results in substantial steric crowding. Unlike simpler N-alkyl anilines, where the nitrogen lone pair can readily align with the p-orbital system of the benzene (B151609) ring, the N,N-dibenzyl groups force a significant conformational change to minimize steric repulsion. nih.govlookchem.com This leads to a twisted conformation where the nitrogen atom is displaced from the plane of the aromatic ring.
Impact on Aromatic Ring Reactivity and Halogen Lability
The conformational twist imposed by the dibenzyl groups directly impacts the reactivity of the aromatic ring and the stability of the carbon-bromine bond. With the nitrogen lone pair's conjugation being minimal, its ability to stabilize positively charged intermediates, such as arenium ions formed during electrophilic aromatic substitution, is greatly reduced. nih.govlookchem.com
This has significant consequences for reactions at the aromatic ring. For instance, during attempts to synthesize N,N-dibenzyl-2-bromoaniline via the double benzylation of 2-bromoaniline under certain biphasic conditions, an unexpected rearrangement occurs, yielding N,N-dibenzyl-4-bromoaniline almost exclusively. nih.govlookchem.comnih.gov This phenomenon highlights the lability of the bromine atom. The proposed mechanism suggests that HBr, a byproduct of the N-alkylation, facilitates the formation of an electrophilic bromine source (Br₂). nih.govlookchem.com The subsequent re-bromination of an aniline derivative occurs preferentially at the para-position, which is electronically activated and sterically accessible.
Interestingly, the N,N-dibenzyl substitution pattern makes the final product, N,N-dibenzyl-4-bromoaniline, less susceptible to further bromoisomerization. lookchem.com The twisted conformation of the nitrogen atom in the dibenzylated product diminishes its capacity to stabilize the arenium cation required for another migration event. nih.govlookchem.com Crossover experiments have confirmed that this compound is a competent bromine donor in this intermolecular rearrangement process. nih.govlookchem.com
| Starting Material | Reaction Conditions | Major Product | Yield | Observation |
|---|---|---|---|---|
| 2-Bromoaniline | Benzyl Bromide, K₂CO₃, Toluene/H₂O, Reflux | N,N-dibenzyl-4-bromoaniline | 66% (after recrystallization) | Unexpected bromine migration from the 2- to the 4-position. |
Conformational Analysis and its Ramifications for Bromine Migration Susceptibility
Conformational analysis is key to understanding the reactivity of this compound and its role in the halogen migration phenomenon. It is proposed that the critical steps of the rearrangement primarily involve the monobenzylated intermediate, N-benzyl-2-bromoaniline, rather than the final dibenzylated product. nih.govlookchem.com
The monobenzylated aniline is expected to have a less sterically hindered conformation compared to the dibenzylated version. This allows its nitrogen lone pair to maintain a greater degree of conjugation with the aromatic ring, making it more nucleophilic and better able to stabilize the arenium cation intermediate necessary for the initial bromine abstraction by HBr to form Br₂. nih.govlookchem.com
Chemical Reactivity and Mechanistic Pathways
The reactivity of N,N-dibenzyl-2-bromoaniline is largely characterized by the chemistry of its two key functional components: the carbon-bromine bond on the aromatic ring and the nitrogen-benzyl bonds of the amino group.
Reactivity of the Aryl Bromide Moiety
The bromine atom attached to the aniline (B41778) ring is a versatile handle for a variety of chemical transformations. Its reactivity is typical of an aryl halide, though influenced by the presence of the ortho-dibenzylamino substituent.
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike aliphatic SN2 reactions, direct backside attack is impossible. Instead, the reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.org The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second, typically fast, step, the leaving group is expelled, restoring the ring's aromaticity. iscnagpur.ac.in
Aryl halides like this compound are generally not reactive towards nucleophiles under standard conditions. govtpgcdatia.ac.in This low reactivity is attributed to the strength of the carbon-halogen bond, which has partial double bond character due to conjugation of the halogen's lone pairs with the aromatic π-system. govtpgcdatia.ac.in Furthermore, the electron-rich nature of the benzene (B151609) ring repels incoming nucleophiles. govtpgcdatia.ac.in
For SNAr to occur efficiently, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -COR) at positions ortho and/or para to the leaving group. libretexts.orgiscnagpur.ac.in These groups are crucial for stabilizing the negative charge of the Meisenheimer intermediate. iscnagpur.ac.in The N,N-dibenzylamino group is an electron-donating group, which deactivates the ring towards nucleophilic attack. However, steric effects from the bulky dibenzyl groups can twist the nitrogen lone pair out of conjugation with the aromatic ring, reducing its electron-donating effect compared to a simpler dialkylamino group. nih.govlookchem.com Nevertheless, without strong electron-withdrawing groups, forcing conditions such as high temperatures or pressures are generally required to effect nucleophilic aromatic substitution on this compound. govtpgcdatia.ac.in
A more common and synthetically useful reaction pathway for aryl bromides is halogen-metal exchange. This process involves treating the aryl bromide with a strong organometallic base, typically an organolithium reagent, at low temperatures. tcnj.edu The reaction is an equilibrium process that exchanges the bromine atom for a metal, generating a highly reactive organometallic intermediate. This method is particularly valuable for creating functionalized aromatic compounds that are otherwise difficult to synthesize. tcnj.edu The resulting organometallic species can then be trapped with various electrophiles.
The bromine atom of this compound can be selectively exchanged with lithium by treatment with organolithium reagents like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) at very low temperatures (e.g., -78 °C). tcnj.eduresearchgate.net This halogen-lithium exchange generates a potent nucleophile, 2-(N,N-dibenzylamino)phenyllithium. This intermediate is highly reactive and can be "trapped" by adding an electrophile to the reaction mixture.
This strategy is a cornerstone for introducing a wide range of functional groups onto the aromatic ring at the position formerly occupied by the bromine atom. The robustness of the dibenzylamino group under these conditions makes it an effective protecting group for the aniline nitrogen.
A prominent application of the lithiated intermediate derived from this compound is the synthesis of boronic acids and their esters. This is achieved by trapping the 2-(N,N-dibenzylamino)phenyllithium with a boron-based electrophile, such as triisopropyl borate (B1201080) (B(O-iPr)₃). researchgate.netgoogle.comgoogle.com In this step, the aryllithium species undergoes transmetallation, where the lithium atom is replaced by a boronate ester group. Subsequent aqueous workup hydrolyzes the ester to yield the corresponding boronic acid.
| Starting Material | Key Reagents | Intermediate | Final Product (after deprotection) | Reported Yield | Reference |
|---|---|---|---|---|---|
| This compound | 1) n-BuLi or elemental Li 2) Triisopropyl borate 3) Hydrogenolysis (Pd/C) | 2-(N,N-Dibenzylamino)phenylboronic acid | 2-Aminophenylboronic acid | 64% (overall) | google.comgoogle.com |
| N,N-Dibenzyl-4-bromoaniline | 1) n-BuLi in THF at -78°C 2) Tri-isopropyl borate 3) Hydrogenolysis (Pd/C, H₂) | 4-(N,N-Dibenzylamino)phenylboronic acid | 4-Aminophenylboronic acid | 96% (deprotection step) | researchgate.net |
Halogen-Metal Exchange Reactions for Organometallic Intermediate Generation
Lithiation for Subsequent Electrophilic Trapping
Reactivity at the N,N-Dibenzylamino Group
The dibenzylamino group is not merely a passive substituent; its primary role in the context of this compound's reactivity is that of a protecting group for the amine functionality.
The N,N-dibenzyl group is a widely used protecting group for primary and secondary amines in multi-step organic synthesis. nih.govnih.govuwi.edu It is valued for its stability across a broad range of reaction conditions, including exposure to strong bases (like organolithium reagents), which is critical for the halogen-metal exchange reactions discussed previously. google.comgoogle.com
The protection of an aniline, such as 2-bromoaniline (B46623), is typically achieved by reacting it with benzyl (B1604629) halide in the presence of a base. bath.ac.ukgoogle.com Once the desired transformations on other parts of the molecule are complete, the benzyl groups can be cleanly removed to regenerate the free amine. The most common method for deprotection is catalytic hydrogenolysis, using a palladium catalyst (e.g., Pd/C or Pd(OH)₂) and a hydrogen source (e.g., H₂ gas). researchgate.net This process is efficient and yields benign byproducts (toluene).
In the synthesis of aminophenylboronic acids, the dibenzyl group serves two essential functions: it prevents the acidic N-H proton of the parent aniline from interfering with the strongly basic lithiating agent, and it allows for the purification and handling of the intermediates before the final unveiling of the reactive amino group. researchgate.netgoogle.comgoogle.com
Strategies for N-Debenzylation and Further Amine Functionalization
The removal of benzyl groups from the nitrogen atom of this compound is a critical transformation, yielding the corresponding secondary amine (N-benzyl-2-bromoaniline) or the primary amine (2-bromoaniline). This deprotection step is pivotal for subsequent functionalization of the amine, enabling the introduction of diverse substituents and the construction of more complex molecular architectures. The presence of a bromo-substituent on the aromatic ring introduces a significant challenge: the need for chemoselectivity to avoid undesired hydrodebromination (removal of the bromine atom) during reductive processes.
A variety of methods have been developed for N-debenzylation, broadly categorized as reductive, oxidative, or acid/base-mediated. The choice of method depends on the desired product (mono- or di-debenzylation) and the compatibility with other functional groups within the molecule.
Reductive Debenzylation
Catalytic hydrogenation is a conventional and widely employed method for N-debenzylation. ox.ac.uk The standard procedure involves hydrogenolysis with hydrogen gas over a heterogeneous palladium catalyst, typically on a carbon support (Pd/C). ox.ac.ukacs.org However, for a substrate like this compound, these conditions can also lead to the cleavage of the carbon-bromine bond.
A significant challenge in the catalytic hydrogenation of haloanilines is controlling the selectivity between debenzylation and dehalogenation. researchgate.net Research on the reduction of 4-chloro-N,N-dibenzylaniline has shown that the reaction outcome is highly dependent on the pH of the medium. Under basic conditions, dechlorination is the exclusive reaction, while acidic conditions preferentially promote debenzylation. researchgate.net The selectivity for dehalogenation decreases significantly as the pH drops below the pKa of the protected amine. researchgate.net This principle is directly applicable to this compound, where maintaining an acidic environment is crucial to selectively remove the benzyl groups while preserving the bromo-substituent.
Catalytic transfer hydrogenation (CTH) offers a milder and often more selective alternative to high-pressure hydrogenation. mdma.ch This technique uses a hydrogen donor in conjunction with a palladium catalyst. A common system is 10% Pd-C with ammonium (B1175870) formate (B1220265) in methanol, which operates under neutral conditions and can rapidly debenzylate a wide variety of N-benzyl amines. mdma.ch
Oxidative Debenzylation
Oxidative methods provide a valuable alternative to reductive processes, circumventing the issue of hydrodebromination. These reactions typically proceed via the formation of an iminium ion intermediate.
Ceric Ammonium Nitrate (B79036) (CAN): Treatment of tertiary N-benzyl amines with aqueous ceric ammonium nitrate results in clean N-debenzylation to yield the corresponding secondary amine. lookchem.com This method is effective for various substrates, including those with other potentially oxidizable groups.
N-Iodosuccinimide (NIS): NIS has been demonstrated as a tunable reagent for the debenzylation of dibenzylamines. ox.ac.uk The reaction conditions can be adjusted to achieve either mono- or di-debenzylation. For instance, using three equivalents of NIS under dry conditions typically results in monodebenzylation. ox.ac.uk
Diisopropyl Azodicarboxylate (DIAD): The reaction of benzylamines with DIAD, followed by acidic hydrolysis, is an effective two-step debenzylation procedure. sci-hub.sethieme-connect.com The process involves the formation of an imine intermediate which is subsequently hydrolyzed to reveal the deprotected amine. sci-hub.sethieme-connect.com
Potassium tert-Butoxide/DMSO/O₂: A base-promoted oxidative system using potassium tert-butoxide in DMSO with oxygen has been used for the N-debenzylation of various nitrogen-containing aromatic compounds. researchgate.netresearchgate.net
One-Pot Debenzylation and Functionalization
Certain reagents allow for the debenzylation and subsequent functionalization of the nitrogen atom in a single pot. For example, trichloroisocyanuric acid (TCCA) has been used to effect N-debenzylation followed by N-chlorination. acs.org This process involves oxidation at the benzyl position to form an iminium ion, which, after cleavage, results in a secondary amine that is immediately chlorinated. acs.org
Once the primary (2-bromoaniline) or secondary (N-benzyl-2-bromoaniline) amine is obtained, it serves as a versatile intermediate for further functionalization. The free N-H group can readily undergo a wide range of standard amine reactions:
N-Alkylation: Introduction of new alkyl or aryl groups.
N-Acylation: Formation of amides, carbamates, and ureas.
Coupling Reactions: The 2-bromoaniline scaffold can participate in various palladium-catalyzed cross-coupling reactions, such as the Larock indole (B1671886) synthesis, which involves the heteroannulation of alkynes. ub.edu
The following table summarizes various strategies for the N-debenzylation of this compound, highlighting the key reagents and important considerations.
| Method | Reagents & Conditions | Primary Product | Key Considerations & Findings | Citations |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, Acidic Buffer | 2-Bromoaniline | Acidic pH is critical to suppress hydrodebromination and favor N-debenzylation. | researchgate.net |
| Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C, Methanol, Reflux | 2-Bromoaniline | Milder, neutral conditions compared to high-pressure hydrogenation. | mdma.ch |
| Oxidative Debenzylation (CAN) | Ceric Ammonium Nitrate (CAN), aq. CH₃CN | N-Benzyl-2-bromoaniline | Effective method for selective mono-debenzylation. | lookchem.com |
| Oxidative Debenzylation (NIS) | N-Iodosuccinimide (NIS), CH₂Cl₂ | N-Benzyl-2-bromoaniline | Tunable reaction; stoichiometry of NIS can control mono- vs. di-debenzylation. | ox.ac.uk |
| Oxidative Debenzylation (DIAD) | 1. DIAD, THF; 2. aq. HCl | 2-Bromoaniline | Two-step process involving hydrolysis of an imine intermediate. | sci-hub.sethieme-connect.com |
| One-Pot Debenzylation/Chlorination | Trichloroisocyanuric Acid (TCCA), CH₂Cl₂ | N-Chloro-N-benzyl-2-bromoaniline or N-Chloro-2-bromoaniline | Concurrent debenzylation and N-chlorination. | acs.org |
Applications in Metal Catalyzed Cross Coupling Reactions
Palladium-Catalyzed Coupling Reactions
The presence of the bromo-substituent on the aniline (B41778) ring allows for its participation in numerous palladium-catalyzed transformations. These reactions benefit from the versatility of palladium catalysts to activate the carbon-bromine bond, enabling the formation of new chemical bonds under relatively mild conditions.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of the boron reagents. nih.govrsc.org
In the context of N,N-dibenzyl-2-bromoaniline, this reaction allows for the introduction of various organic groups at the 2-position of the aniline ring. For instance, the coupling of ortho-bromoanilines with a range of boronic esters, including benzyl (B1604629), alkyl, aryl, alkenyl, and heteroaromatic variants, has been successfully demonstrated. nih.gov The development of efficient Suzuki-Miyaura reactions for unprotected ortho-bromoanilines is of significant interest as it provides a direct route to ortho-substituted anilines, which are key structural motifs in many pharmacologically active compounds. nih.gov
A study focused on the diversification of glucocorticoid receptor modulators utilized the Suzuki-Miyaura cross-coupling of an this compound derivative. nih.gov Initial attempts with Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base in a dioxane/water mixture yielded the desired product in a low yield. nih.gov However, optimization of the reaction conditions, including the choice of catalyst, base, and solvent, led to significantly improved yields. nih.gov
Table 1: Suzuki-Miyaura Cross-Coupling of an this compound Derivative
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | 10:1 Dioxane/H₂O | 90 | 11 | nih.gov |
| Optimized Catalyst | Optimized Base | Optimized Solvent | Optimized Temp. | Good to Excellent | nih.gov |
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orglibretexts.org This reaction is a versatile tool for the synthesis of substituted alkenes. organic-chemistry.org The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. libretexts.org
While specific examples detailing the Heck coupling of this compound are not prevalent in the provided search results, the reaction is generally applicable to aryl bromides. The reactivity and outcome of the Heck reaction can be influenced by the nature of the alkene, the catalyst system, and the reaction conditions. For instance, reactions with 1,1-disubstituted alkenes can lead to trisubstituted alkene products. researchgate.net
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of substituted alkynes, including enynes and enediynes, which are important structural units in many natural products and biologically active compounds. wikipedia.orgrsc.org
The reaction can be performed under mild conditions, sometimes even at room temperature and in aqueous media, making it suitable for complex molecule synthesis. wikipedia.org While copper is a common co-catalyst, copper-free Sonogashira couplings have also been developed. organic-chemistry.org this compound, as an aryl bromide, is a suitable substrate for this transformation, allowing for the introduction of an alkynyl group at the ortho position to the dibenzylamino group. The reactivity of aryl bromides in Sonogashira couplings is generally lower than that of the corresponding aryl iodides. rsc.orgmdpi.com
Table 2: General Conditions for Sonogashira Coupling of Aryl Halides
| Catalyst System | Base | Solvent | Temperature | Key Feature | Reference |
|---|---|---|---|---|---|
| Pd(II)/Cu(I) | Amine (e.g., Et₃N) | Various | Mild | Standard, widely used | wikipedia.orgmdpi.com |
| Dipyridylpalladium complex | TBAA or Pyrrolidine | NMP or Water | Room Temp. or Reflux | Copper-free | wikipedia.org |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis for the preparation of aryl amines due to its broad substrate scope and functional group tolerance, overcoming the limitations of traditional methods. wikipedia.org The catalytic cycle generally involves oxidative addition of the aryl halide to a palladium(0) species, coordination of the amine, deprotonation, and finally reductive elimination to yield the arylated amine product. wikipedia.orglibretexts.org
While this compound already possesses an amino group, the bromo-substituent could potentially undergo an intramolecular Buchwald-Hartwig type reaction to form cyclic structures, or an intermolecular reaction if a suitable di-functional coupling partner is used. The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, ligand, and base. uwindsor.ca A variety of phosphine-based ligands, often bulky and electron-rich, have been developed to facilitate the reaction, even with less reactive aryl chlorides. organic-chemistry.org
Palladium-catalyzed carbonylative reactions involve the insertion of carbon monoxide (CO) into a substrate. A notable application is the synthesis of 2-aminobenzoxazinones from 2-bromoanilines and isocyanates. nih.gov This process involves a palladium-catalyzed carbonylation where carbon monoxide is incorporated, leading to the formation of a heterocyclic ring system. nih.gov In a convenient variation of this reaction, molybdenum hexacarbonyl [Mo(CO)₆] can be used as a solid, stable source of carbon monoxide, avoiding the handling of gaseous CO. nih.govresearchgate.net
This methodology provides a general and efficient route to 2-aminobenzoxazinones, which are valuable structures in medicinal chemistry. nih.gov The reaction of a 2-bromoaniline (B46623) derivative like this compound with an isocyanate under these conditions would be expected to yield the corresponding N,N-dibenzyl-substituted benzoxazinone (B8607429) derivative.
Isocyanides, being isoelectronic with carbon monoxide, can also participate in palladium-catalyzed insertion reactions. uantwerpen.bemdpi.com These reactions, often termed imidoylative couplings, are versatile for creating nitrogen-containing compounds as the isocyanide brings in a nitrogen atom as part of its structure. uantwerpen.beresearchgate.net Recent advancements have significantly broadened the scope of these reactions. uantwerpen.besioc-journal.cn
A key challenge in isocyanide insertion chemistry is controlling the propensity for multiple insertions. mdpi.comresearchgate.net However, by carefully selecting substrates and reaction conditions, single insertion can be achieved. For instance, steric hindrance can play a role in preventing multiple insertions. researchgate.net The reaction of this compound in a palladium-catalyzed process involving an isocyanide could lead to the formation of an imidoyl-substituted aniline derivative, which can be a precursor to various heterocyclic compounds.
Palladium-Catalyzed Carbonylative Reactions with Isocyanates
Copper-Mediated Coupling Reactions
Copper-catalyzed reactions are a cornerstone of modern organic synthesis, offering powerful methods for constructing carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. For a substrate such as this compound, these reactions can be directed towards an intramolecular cyclization to produce 9-benzyl-9H-carbazole. This transformation involves the formation of a new C-C bond between one of the benzyl groups and the bromo-substituted phenyl ring, a process that can be achieved under various copper-catalyzed conditions.
The Ullmann reaction, a classic method involving copper, is traditionally used for the synthesis of biaryl compounds and aryl amines. byjus.comwikipedia.org These reactions historically required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org In the context of this compound, an intramolecular Ullmann-type reaction would facilitate the formation of the carbazole (B46965) ring system. This process involves the copper-catalyzed coupling of the aryl bromide with a C-H bond on one of the benzyl groups.
Modern advancements in copper catalysis have introduced the use of ligands to accelerate the reaction rate and allow for milder conditions. wikipedia.org Ligands such as 1,10-phenanthroline (B135089) and various diamines have been shown to be effective in promoting copper-catalyzed coupling reactions. These ligands stabilize the copper catalyst and facilitate the catalytic cycle, often leading to higher yields and better functional group tolerance.
In a potential ligand-accelerated copper-catalyzed cyclization of this compound, a catalytic system composed of a copper(I) salt (e.g., CuI) and a suitable ligand would be employed. The reaction would likely proceed at lower temperatures than a traditional Ullmann reaction. The choice of ligand is critical and can significantly impact the efficiency of the cyclization.
A hypothetical, yet representative, procedure for such a transformation is outlined below, based on established methods for similar intramolecular copper-catalyzed C-C bond formations.
Table 1: Hypothetical Reaction Conditions for Ligand-Accelerated Copper-Catalyzed Cyclization
| Parameter | Condition | Purpose |
| Substrate | This compound | Starting material for carbazole synthesis |
| Catalyst | Copper(I) Iodide (CuI) | Source of catalytic copper |
| Ligand | 1,10-Phenanthroline | Accelerates the catalytic cycle |
| Base | Potassium Carbonate (K₂CO₃) | Neutralizes the HBr formed during the reaction |
| Solvent | Toluene or DMF | Provides a suitable reaction medium |
| Temperature | 110-140 °C | Provides energy to overcome the activation barrier |
This contemporary approach offers a more efficient and versatile route to the carbazole product from this compound compared to classical, ligand-free Ullmann conditions. The development of new and more effective ligand systems continues to expand the scope and applicability of copper-catalyzed cross-coupling reactions.
Intramolecular Cyclization and Annulation Strategies
Formation of Nitrogen-Containing Heterocycles
N,N-dibenzyl-2-bromoaniline and its analogs are valuable precursors for a wide array of nitrogen-containing heterocyclic compounds. lookchem.com The strategic placement of the bromine atom and the dibenzylamino group facilitates a variety of intramolecular cyclization reactions, leading to the formation of indoles, indolines, quinazolinones, benzodiazepines, and more complex polycyclic systems. These transformations are often mediated by transition metal catalysts or strong acids, which activate the substrates and guide the regiochemical outcome of the ring closure.
The indole (B1671886) nucleus is a cornerstone of many natural products and pharmaceuticals. ub.edu Consequently, the development of efficient methods for its synthesis is of paramount importance. N-substituted 2-bromoanilines, including this compound, serve as key starting materials for constructing indole and indoline (B122111) frameworks through various cyclization strategies. lookchem.com
Palladium-catalyzed reactions have become indispensable in the synthesis of indole derivatives. tandfonline.com The Larock indole synthesis, a notable example, involves the palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne. ub.edu This methodology has been extended to include 2-bromoanilines, which can be coupled with various alkynes to produce 2,3-disubstituted indoles, often with good to excellent yields and high regioselectivity. ub.eduresearchgate.net The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by alkyne insertion and subsequent intramolecular C-N bond formation. ub.edu
Furthermore, palladium catalysis facilitates the synthesis of N-arylindoles through the intramolecular cyclization of ortho-alkynylanilines. mdpi.com While this specific approach starts with an alkyne already tethered to the aniline (B41778), it highlights the power of palladium to forge the crucial C-N bond for indole ring formation. Another related strategy involves the palladium-catalyzed coupling of 2-bromoanilines with vinylstannanes, which provides a regiocontrolled route to substituted indoles. acs.orgacs.org This method is valued for its mild reaction conditions and tolerance of various functional groups. acs.org
The versatility of palladium catalysis is further demonstrated in ligand-controlled divergent synthesis, where a common precursor derived from the condensation of a 2-bromostyrene (B128962) and a 2-chloroaniline (B154045) can be selectively cyclized to form indoles, among other heterocycles. nih.gov This selectivity is achieved by tuning the ligand used in the palladium catalytic system. nih.gov
Table 1: Examples of Palladium-Catalyzed Indole Synthesis from 2-Bromoanilines
| Catalyst/Ligand System | Reactants | Product | Yield | Reference |
| Pd/C (ligand-free) | 2-Bromoaniline (B46623), Internal Alkyne | 2,3-Disubstituted Indole | Good | ub.edu |
| Thiopseudourea-Pd(II) | 2-Bromoaniline, Internal Alkyne | 2,3-Disubstituted Indole | Good to High | ub.edu |
| Pd(OAc)₂/Ligand | 2-Bromoaniline, Vinylstannane | Substituted Indole | - | acs.org |
| Pd Catalyst | 2-Bromostyrene, 2-Chloroaniline | N-Arylindole | Excellent | nih.gov |
This table is for illustrative purposes and specific yields may vary based on substrates and reaction conditions.
Radical cyclization offers a complementary approach to the synthesis of nitrogen-containing heterocycles, particularly indol-2-ones (oxindoles). This strategy often involves the generation of an aryl radical from an o-haloaniline precursor, which then undergoes an intramolecular cyclization. For instance, the solid-phase synthesis of indol-2-ones has been achieved through the aryl radical cyclization of resin-bound N-(2-bromophenyl)acrylamides. thieme-connect.com This process can be significantly accelerated using microwave irradiation. thieme-connect.com
Iron-catalyzed radical cyclization has also emerged as a powerful method for synthesizing indolin-2-ones. rsc.org These reactions demonstrate the utility of radical pathways in constructing the core structure of these important heterocyclic compounds. While direct examples starting from this compound are less common in this specific context, the underlying principle of generating a radical from a 2-bromoaniline derivative and cyclizing it onto a tethered alkene or related functional group is a well-established synthetic strategy. thieme-connect.comresearchgate.net
Quinazolinones are a class of fused heterocyclic compounds with a broad spectrum of biological activities. rsc.orgnih.gov Their synthesis often involves the cyclization of appropriately substituted aniline derivatives. While this compound itself is not directly acylated and cyclized in the most common routes, its N-acyl derivatives or related 2-bromoanilines are key intermediates. For example, N-acyl-2-bromoanilines can undergo copper-catalyzed coupling reactions with amides, followed by cyclization to yield 2,3-disubstituted quinazolinones. organic-chemistry.org
A notable transformation involves the visible-light-driven photoredox-catalyzed conversion of 2-(dibenzylamino)benzamide to quinazolinones. organic-chemistry.org This reaction proceeds through the oxidative cleavage of the N-benzyl groups, followed by cyclization. This highlights a potential pathway where the dibenzylamino group, while not incorporated into the final product, serves as a precursor to the reactive intermediate necessary for ring formation.
Table 2: Selected Methods for Quinazolinone Synthesis from 2-Bromoaniline Derivatives
| Starting Material | Reagents | Product Type | Key Transformation | Reference |
| N-Substituted o-Bromobenzamides | Formamide, CuI/4-hydroxy-L-proline | 3-Substituted Quinazolinones | Coupling and Cyclization | organic-chemistry.org |
| 2-(Dibenzylamino)benzamide | (NH₄)₂S₂O₈, Visible Light | Quinazolinones | Oxidative C-N Cleavage and Cyclization | organic-chemistry.org |
| 2-Aminobenzamides | Aldehydes, Catalyst-Free | 2-Substituted Quinazolinones | Condensation and Cyclization | rsc.org |
This table provides an overview of synthetic strategies and does not imply direct use of this compound in all cases.
Benzodiazepines and their dibenzo-fused analogs, dibenzazepines, are structurally complex heterocycles that are prominent in medicinal chemistry. unimi.it The synthesis of these seven-membered rings can be achieved through intramolecular cyclization strategies starting from precursors like this compound.
Palladium-catalyzed reactions are particularly effective for constructing the dibenzo[b,f]azepine core. chim.itbeilstein-journals.org One approach involves a cascade [4+3] annulation of o-alkenyl bromoarenes with o-bromoaniline derivatives, which has been shown to produce a variety of substituted dibenzo[b,f]azepines. x-mol.comresearchgate.net Another powerful method is the Catellani reaction, which uses palladium-norbornene cooperative catalysis to functionalize aryl halides, leading to the formation of dibenzo[b,f]azepines. beilstein-journals.org Furthermore, palladium-catalyzed intramolecular C-H activation/dual coupling reactions of 2-iodobiphenyls with 2-bromoanilines provide a direct route to tribenzo[b,d,f]azepines. researchgate.net
The formation of the 1,4-benzodiazepine (B1214927) ring system often involves the cyclization of a 2-aminobenzophenone (B122507) derivative with an amino acid or its equivalent. ub.edu While not a direct cyclization of this compound, this highlights the importance of the o-amino-substituted aromatic core in accessing these structures. Palladium-catalyzed intramolecular Buchwald-Hartwig amination is another key strategy for forming the azepine ring in both benzodiazepines and dibenzazepines. unimi.itnih.gov
Strong acids, such as triflic acid (TfOH), can catalyze powerful cyclization and annulation reactions to build complex polycyclic frameworks. nih.gov These reactions often proceed through electrophilic aromatic substitution pathways. While specific examples detailing a double-cyclization of this compound itself are not prominently featured in the literature, triflic acid is known to promote the intramolecular cyclization of N-aryl cinnamides to form quinolin-2(1H)-ones. researchgate.net
More broadly, triflic acid has been used in a one-pot synthesis of N-substituted pyrroles, indoles, and carbazoles through a successive cyclization/annulation approach. nih.gov This demonstrates the potential of strong acid catalysis to orchestrate complex, multi-ring forming sequences. The application of such a strategy to a substrate like this compound could potentially lead to the formation of intricate polycyclic aromatic systems, although this remains an area for further exploration.
Palladium-Catalyzed Indole Ring Closure
Enamide-Based Cyclizations from Related Amine Precursors
While direct enamide cyclization from this compound is not extensively documented, the synthesis of enamines from related 2-bromoanilines provides a clear pathway to valuable indole structures. A notable method involves the preparation of N-aryl β-nitroenamines from commercially available o-bromoanilines. These intermediates undergo a palladium-catalyzed intramolecular arene-alkene coupling reaction to yield 3-nitroindoles. This transformation is effectively catalyzed by Pd(PPh₃)₄ and can be accelerated using microwave irradiation. The required enamines are readily accessible in a single step from o-bromoanilines, demonstrating a streamlined approach to functionalized indoles. rsc.org
Another strategy involves the acylation and subsequent methylation of 2-bromoaniline to form amides, which are then converted to the corresponding enamines. nih.gov These enamines, containing a nucleophilic enamine and an electrophilic boron atom, can undergo intramolecular electrophilic cyclization to furnish C3-substituted monobenzofused 1,4-azaborines. nih.gov This approach circumvents limitations of other synthetic routes and allows for the creation of diverse ligand scaffolds. nih.gov
The versatility of enamides in synthetic chemistry is well-established, as they can act as precursors in various cyclization reactions, including enamide–alkyne cycloisomerization, [n + m] cycloadditions, and radical cyclizations. beilstein-journals.org These reactions pave the way for the synthesis of a wide array of N-heterocycles, many of which are core structures in natural alkaloids. beilstein-journals.org
Cascade and Domino Reactions Incorporating this compound
Cascade and domino reactions offer an efficient means to construct complex molecular architectures from simple starting materials in a single pot. nih.gov These processes, which involve multiple bond-forming events under a single set of reaction conditions, are particularly valuable in the synthesis of heterocyclic compounds. baranlab.orglew.ro this compound and its derivatives are key substrates in several palladium-catalyzed domino reactions for the synthesis of benzodiazepines and other fused heterocyclic systems. mdpi.comunimi.it
One such example is a one-pot procedure involving the hydroaminoalkylation of N-allyl-2-bromoanilines followed by an intramolecular Buchwald–Hartwig reaction to yield 1,5-benzodiazepines. unimi.it Another notable cascade reaction leads to the synthesis of difluoroalkylated pyrrolobenzodiazepines. mdpi.comunimi.it The proposed mechanism for this transformation begins with a Pd(0)-promoted single-electron transfer (SET), generating a difluoroalkyl radical. This radical then reacts with the pyrrole-containing substrate, and subsequent oxidative addition of Pd(I) and intramolecular cyclization furnish the desired products. mdpi.comunimi.it
Furthermore, a domino process involving an intramolecular N-arylation, C–H activation, and aryl–aryl bond formation has been utilized to synthesize 1,4-benzodiazepine-2,5-dione derivatives from appropriately substituted amides. unimi.it The choice of catalyst, such as PdCl₂(dppf), is crucial for the success of these reactions, which often tolerate a variety of substituents and provide good to excellent yields. unimi.it
Table 1: Examples of Cascade and Domino Reactions
| Reaction Type | Starting Material Derived from 2-Bromoaniline | Key Transformations | Product | Catalyst/Reagents |
|---|---|---|---|---|
| Hydroaminoalkylation/Buchwald-Hartwig | N-allyl-2-bromoaniline | Hydroaminoalkylation, Intramolecular C-N coupling | 1,5-Benzodiazepine | Titanium catalyst, Pd catalyst |
| Radical Cascade/Cyclization | Pyrrole-substituted bromoaniline derivative | Radical generation, Radical addition, Intramolecular cyclization | Difluoroalkylated pyrrolobenzodiazepine | Pd(0) |
| Domino N-Arylation/C-H Activation | Substituted N-(2-bromobenzyl)amides | Intramolecular N-Arylation, C-H activation, Aryl-aryl bond formation | 1,4-Benzodiazepine-2,5-dione | PdCl₂(dppf) |
Stereoselective Cyclization Methodologies
The development of stereoselective cyclization methods is crucial for the synthesis of chiral molecules with defined three-dimensional structures. While specific examples starting directly from this compound are limited, related precursors derived from 2-bromoaniline have been successfully employed in stereoselective transformations.
For instance, stereospecific intramolecular palladium-catalyzed N-arylation of (S)-amides has been shown to produce optically active 1,2,4,5-tetrahydro-1,4-benzodiazepin-3(3H)-ones. unimi.it This method highlights the potential to transfer chirality from a precursor to a complex heterocyclic product.
In a different approach, a palladium-catalyzed stereoselective synthesis of (E)-2-aryl- (or vinyl)methylidene-1,4-benzodiazepin-5-ones and the corresponding benzodiazepines has been developed. unimi.it This carboamination strategy starts from aryl (or vinyl) halides/triflates and 2-amino-benzamide or 2-amino-benzylamine derivatives, utilizing Pd/C as a catalyst. unimi.it
Furthermore, the synthesis of chiral dihydrobenzothiazines has been achieved via a regio- and stereoselective SN2-type ring-opening of N-tosylaziridines with sulfur nucleophiles, followed by a copper-powder-mediated intramolecular C-N cyclization. researchgate.net This protocol delivers the products in excellent yields with high diastereo- and enantioselectivity. researchgate.net
Role As a Precursor in Complex Molecule Synthesis
Building Block for Advanced Pharmaceutical Intermediates (General Academic Interest)
The core structure of N,N-dibenzyl-2-bromoaniline is related to 2-bromoaniline (B46623), a known intermediate in the synthesis of various pharmaceuticals. nordmann.global The presence of the bromine atom allows for nucleophilic substitution and palladium-catalyzed coupling reactions, which are fundamental transformations in the construction of complex drug molecules. For instance, derivatives of 2-bromoaniline are used to create indole (B1671886) and indoline (B122111) skeletons, which are present in numerous biologically active compounds, including alkaloids like yohimbine. lookchem.com
Research has shown that N-alkyl-2-bromoanilines can be synthesized through methods like the Ullmann-type coupling, highlighting a pathway to derivatives of this compound. Furthermore, palladium-catalyzed intramolecular C-H amination of N-alkyl-2-bromoanilines provides a route to indoline derivatives, which are significant in medicinal chemistry. acs.org The dibenzyl groups in this compound can act as protecting groups for the amine, which can be removed at a later stage of a synthetic sequence. google.com This strategy is valuable in multi-step syntheses of complex pharmaceutical targets.
A notable challenge in the synthesis of this compound is an unexpected rearrangement where the bromine atom migrates from the 2-position to the 4-position under certain basic N-alkylation conditions. nih.govlookchem.com Understanding and controlling this rearrangement is crucial for its effective use as a precursor. nih.govlookchem.com Studies have shown that the choice of reagents is critical to suppress this unwanted side reaction. nih.govlookchem.com
Table 1: Related Pharmaceutical Precursors and their Synthesis
| Precursor | Synthetic Method | Application |
| N-alkyl-2-bromoanilines | Ullmann-Type Coupling | Synthesis of substituted anilines |
| Indoline derivatives | Palladium-catalyzed sp3 C-H activation of N-alkyl-2-bromoanilines | Core structures in various pharmaceuticals |
| Azo compounds | Diazotization and coupling of 2-bromoaniline | Used in dye production and have applications in textiles and coatings. |
Scaffold for Novel Material Science Precursors (General Academic Interest)
In the field of material science, aniline (B41778) derivatives are precursors to conducting polymers like polyaniline. Research has indicated that 2-bromoaniline can be copolymerized with aniline to produce such polymers, which have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The N,N-dibenzyl substitution in this compound introduces significant steric bulk, which can influence the properties of resulting polymers. This steric hindrance can affect the conformation and packing of polymer chains, potentially altering their electronic and physical properties.
The twisted conformation adopted by this compound to minimize steric repulsion can lower its susceptibility to bromine migration, a factor that is important for synthetic reproducibility. This conformational effect, validated by computational studies and X-ray crystallography, is a key consideration in its use as a precursor for materials where precise molecular architecture is critical.
Precursors for N-Heterocyclic Carbene (NHC) Ligands and Complexes
N-Heterocyclic carbenes (NHCs) have become a prominent class of ligands in transition metal catalysis due to their strong σ-donating properties and the tunability of their steric and electronic characteristics. unh.edubeilstein-journals.org The substituents on the nitrogen atoms of the NHC ring play a crucial role in determining the stability and reactivity of the resulting metal complexes. unh.edu
While direct synthesis of NHC precursors from this compound is not extensively documented in the provided search results, the synthesis of related N,N-dibenzyl-4-bromoaniline highlights its potential use in this area. unh.edu The general synthetic route to NHC ligands often involves the reaction of a substituted aniline with other reagents to form an imidazolium (B1220033) salt, which is the direct precursor to the NHC. beilstein-journals.org The bromo- and dibenzyl- functionalities on the aniline could be incorporated into the final NHC structure, offering a way to fine-tune the ligand's properties. For example, the dibenzyl groups would impart significant steric bulk around the metal center, which can influence the selectivity of catalytic reactions. unh.edu
The synthesis of chiral NHC ligands, which are valuable in asymmetric catalysis, has been a significant area of research. The core aniline structure of this compound could potentially be modified to incorporate chiral elements, leading to the development of novel chiral NHC ligands.
Advanced Spectroscopic and Computational Characterization for Mechanistic Elucidation
Application of X-ray Crystallography for Conformational Determination
X-ray crystallography stands as a definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. While a specific crystal structure for N,N-dibenzyl-2-bromoaniline is not widely reported in publicly accessible literature, the conformational analysis of closely related N,N-disubstituted aniline (B41778) derivatives provides a strong basis for predicting its solid-state structure. acs.org
For N,N-dibenzylated anilines, significant steric hindrance is anticipated between the bulky benzyl (B1604629) groups and the substituents on the aniline ring. In the case of this compound, the ortho-bromo group imposes considerable steric strain. To alleviate this, the molecule is expected to adopt a non-planar, twisted conformation. nih.gov This twisting occurs around the C-N bond, which disrupts the conjugation between the nitrogen lone pair and the aromatic π-system. nih.gov This conformational adjustment is a compromise between optimizing electronic stabilization, which favors planarity, and minimizing steric repulsion, which favors a twisted geometry.
Therefore, it is predicted that the X-ray crystal structure of this compound would exhibit significant out-of-plane twisting of the dibenzylamino group relative to the bromoaniline ring. The key crystallographic parameters of interest would be the C-N-C bond angles of the amino group and the torsion angle between the plane of the phenyl ring and the plane defined by the C-N-C atoms of the benzyl groups.
Table 1: Predicted Key Crystallographic Parameters for this compound based on Analogous Structures
| Parameter | Expected Value/Observation | Rationale |
|---|---|---|
| N-C(aryl) Bond Length | ~1.40 - 1.45 Å | Typical for twisted N-aryl systems where p-orbital overlap is reduced. |
| C(aryl)-N-C(benzyl) Angle | > 110° | Steric repulsion between benzyl groups and the aryl ring likely widens this angle from the ideal sp³ or sp² hybridization. |
| C-N-C-C Torsion Angle | Significantly non-zero | A large torsion angle would indicate the degree of twisting of the dibenzylamino group out of the plane of the bromoaniline ring to minimize steric clash. nih.gov |
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Conformational Stability
Density Functional Theory (DFT) serves as a powerful computational tool to complement experimental findings, offering insights into molecular energetics, conformational stability, and reaction mechanisms where experimental data is scarce. scirp.org For this compound, DFT calculations are instrumental in validating the hypothesized twisted conformation and understanding its electronic consequences.
Conformational Stability: DFT calculations can be employed to determine the relative energies of different possible conformers of this compound. By optimizing the geometry of both a hypothetical planar structure and various twisted structures, the global minimum energy conformation can be identified. nih.gov These calculations are expected to confirm that a twisted geometry, which minimizes the steric repulsion between the ortho-bromine atom and the N-benzyl groups, is significantly more stable than a planar one. nih.gov The energy difference between these conformers quantifies the steric strain present in the molecule. The calculated bond lengths, bond angles, and dihedral angles of the most stable conformer provide a theoretical model that can be compared with experimental X-ray data, should it become available. researchgate.net
Reaction Pathway Analysis: DFT is particularly useful for elucidating reaction mechanisms. In the synthesis of N,N-dibenzyl-4-bromoaniline from 2-bromoaniline (B46623), an unexpected rearrangement occurs where this compound is a proposed intermediate. nih.gov It is hypothesized that the diminished conjugation of the nitrogen lone pair in the twisted N,N-dibenzylaniline intermediate makes it a less effective director for electrophilic substitution and lowers its ability to stabilize cationic intermediates. nih.gov
DFT calculations can map the potential energy surface for the bromine migration. This involves:
Modeling Intermediates: Calculating the structure and energy of proposed intermediates, such as arenium ions formed during electrophilic attack.
Calculating Transition States: Identifying the transition state structures for the bromine migration and calculating their activation energies.
Evaluating Electronic Properties: Analyzing the molecular orbitals (e.g., HOMO and LUMO) and charge distribution to assess the reactivity of different sites on the aniline ring. scirp.orgnih.gov
These theoretical studies can help explain why the bromine atom migrates from the ortho to the para position and why the corresponding reaction does not occur with 2-chloroaniline (B154045), likely due to the higher C-Cl bond strength. nih.gov
Table 2: Representative DFT Calculation Applications for this compound
| DFT Application | Objective | Expected Outcome |
|---|---|---|
| Geometry Optimization | Determine the most stable molecular conformation. | Confirmation that a twisted conformer is energetically favored over a planar one. nih.gov |
| Frequency Calculation | Confirm optimized structures are true minima and obtain thermodynamic data. | Provides Gibbs free energy values to compare conformer stability and calculate reaction thermodynamics. nih.gov |
| Transition State Search | Elucidate the mechanism of bromine migration. | Identify the energy barrier for the ortho-to-para rearrangement, explaining the reaction's feasibility. |
Advanced Spectroscopic Analysis for Reaction Monitoring and Product Elucidation
Advanced spectroscopic techniques are indispensable for real-time reaction monitoring and the unambiguous structural confirmation of products and intermediates like this compound.
Reaction Monitoring: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for following the progress of reactions involving this compound. In a study investigating the unexpected rearrangement of 2-bromoaniline to N,N-dibenzyl-4-bromoaniline, ¹H NMR spectroscopy was crucial for quantifying the ratio of isomers and intermediates in the crude reaction mixture. nih.gov By comparing the integrals of characteristic peaks for the starting materials, the desired product (this compound), and the rearranged product (N,N-dibenzyl-4-bromoaniline), the kinetics and selectivity of the reaction can be determined under various conditions. nih.govcaltech.edu For example, crossover experiments using a mixture of 2-bromoaniline and 2-chloroaniline were monitored by NMR to confirm the intermolecular nature of the bromine transfer. nih.gov
Product Elucidation: The structural identity of this compound is confirmed through a combination of spectroscopic methods.
¹H and ¹³C NMR: The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule. For this compound, one would expect to see distinct signals for the benzylic protons (a singlet around 4.5-5.0 ppm in ¹H NMR) and separate sets of signals for the aromatic protons of the bromoaniline ring and the two benzyl groups. nih.govbath.ac.uk ¹³C NMR provides confirmation of the number of unique carbon environments. asianpubs.org
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₉H₁₈BrN), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the elemental composition. The isotopic pattern characteristic of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible in the mass spectrum, presenting as two peaks (M+ and M+2) of nearly equal intensity. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present. The spectrum of this compound would show characteristic C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching for the aromatic rings, and C-N stretching bands. The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) would confirm the formation of a tertiary amine.
Table 3: Key Spectroscopic Data for the Elucidation of this compound
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | Benzylic Protons (CH₂) | Singlet, ~4.5-5.0 ppm |
| Aromatic Protons | Complex multiplets in the aromatic region (~6.5-7.5 ppm) for three distinct phenyl environments. | |
| ¹³C NMR | Benzylic Carbon (CH₂) | Signal around 55-60 ppm. |
| Aromatic Carbons | Multiple signals in the aromatic region (110-150 ppm), including a C-Br signal at the lower end of this range. | |
| Mass Spec. | Molecular Ion Peak | Isotopic pattern with M+ and M+2 peaks of ~1:1 intensity, characteristic of a single bromine atom. mdpi.com |
| IR Spec. | N-H Stretch | Absence of a peak in the 3300-3500 cm⁻¹ region. |
Future Outlook and Emerging Research Frontiers
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The transformation of N,N-dibenzyl-2-bromoaniline often relies on transition metal catalysis, particularly for C-C and C-N bond-forming reactions. Future research will undoubtedly focus on creating more robust and efficient catalytic systems to overcome the steric hindrance imposed by the N,N-dibenzyl group and to improve reaction yields and selectivity.
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are standard methods for functionalizing aryl halides. bath.ac.ukorganic-chemistry.org However, the steric bulk of this compound can impede these reactions, requiring harsh conditions or specialized, expensive ligands. The development of novel phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands tailored to accommodate sterically demanding substrates is a promising area. These next-generation catalysts could offer higher turnover numbers and operate under milder conditions. For instance, research into palladium-catalyzed intramolecular C-H arylation to form carbazole (B46965) derivatives from this compound precursors highlights the need for catalysts that can facilitate challenging C-H activation steps. researchgate.netnih.gov
Furthermore, there is a growing trend to replace precious metal catalysts like palladium with more earth-abundant and less toxic metals such as copper or iron. mdpi.com Copper-catalyzed Ullmann-type reactions, for example, are a viable alternative for C-N bond formation. nih.govresearchgate.net Research efforts are directed towards designing ligand systems that enhance the efficacy of copper catalysts for hindered substrates like this compound, potentially in aqueous media to improve the environmental profile of the synthesis. researchgate.net The table below summarizes representative catalytic systems applicable to the transformation of bromoanilines, indicating future research directions.
| Catalyst System | Reaction Type | Potential Improvement for this compound | Reference |
| Pd(OAc)₂ / Custom Ligand | Intramolecular C-H Arylation | Enhanced efficiency for carbazole synthesis from hindered precursors. | researchgate.net |
| Copper(I) / 8-Hydroxyquinoline | Ullmann C-N Coupling | Application to sterically hindered anilines under greener conditions. | researchgate.net |
| Nickel(II)-POCOP Pincer Complex | Cross-Coupling Reactions | Use of air-stable, earth-abundant metal catalysts for C-C bond formation. | mdpi.com |
| Organic Photoredox Catalyst | C-N Cross-Coupling | Metal-free, light-mediated reactions at room temperature. | rsc.org |
Asymmetric Synthesis and Enantioselective Transformations utilizing this compound
While this compound is an achiral molecule, it can serve as a starting material for the synthesis of chiral molecules, particularly those possessing axial chirality or stereogenic centers. A significant area of emerging research is the development of enantioselective reactions that utilize this precursor.
One major application is the synthesis of atropisomeric carbazoles. Although direct studies on the atroposelective synthesis from this compound are not prevalent, the general field of catalytic atroposelective synthesis of diarylamine-like scaffolds is growing. researchgate.net Future work could involve the development of chiral phosphoric acids or transition-metal complexes that can catalyze the intramolecular C-H arylation of this compound derivatives in an enantioselective manner, leading to optically active carbazole products.
Another frontier is the enantioselective functionalization of the molecule itself. For instance, palladium-catalyzed C(sp³)–H activation of the benzylic positions could be rendered enantioselective through the use of chiral ligands. nih.gov This would create valuable chiral building blocks containing a stereocenter adjacent to the nitrogen atom. Although challenging, such transformations represent a powerful tool for introducing chirality early in a synthetic sequence. The development of enantioselective methods for synthesizing biologically active carbazole alkaloids, some of which are synthesized from bromoaniline precursors, underscores the importance of this research direction. ncl.res.inrsc.org
Sustainable and Green Chemistry Approaches in its Synthesis and Reaction Applications
Modern organic synthesis places a strong emphasis on sustainability. Future research involving this compound will increasingly incorporate green chemistry principles. This includes the development of more environmentally benign synthetic routes to the compound itself and its subsequent use in eco-friendly reaction protocols.
The synthesis of this compound typically involves the benzylation of 2-bromoaniline (B46623). bath.ac.uk Green approaches could focus on using recyclable catalysts, safer solvents (like water or bio-derived solvents), and minimizing waste. For instance, phase-transfer catalysis in aqueous sodium bicarbonate solution represents a step in this direction. bath.ac.uk
In its application, a major green initiative is the move away from expensive and toxic precious metal catalysts. The use of earth-abundant metals like copper and iron is a key strategy. mdpi.comnih.gov Additionally, photoredox catalysis, which uses visible light to drive chemical reactions, offers a sustainable alternative for C-N cross-coupling, often proceeding at room temperature without the need for metal catalysts. rsc.org The development of magnetically recoverable nanocatalysts for reactions like carbazole synthesis also aligns with green chemistry principles by simplifying catalyst separation and recycling. organic-chemistry.org
| Green Chemistry Approach | Application Area | Benefit | Reference |
| Aqueous Reaction Media | C-N Coupling | Reduces reliance on volatile organic solvents. | researchgate.net |
| Earth-Abundant Metal Catalysis (Cu, Fe) | Cross-Coupling | Replaces expensive and toxic precious metals like Palladium. | mdpi.com |
| Photoredox Catalysis | C-N Coupling | Metal-free, energy-efficient reactions under mild conditions. | rsc.org |
| Magnetically Recoverable Nanocatalysts | Carbazole Synthesis | Simplifies catalyst recycling and reduces waste. | organic-chemistry.org |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are revolutionizing the way molecules are made, offering enhanced safety, scalability, and reproducibility. Integrating the synthesis and reactions of this compound into these platforms is a logical next step.
Flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly beneficial for optimizing sensitive or hazardous reactions. For example, the generation of aryne intermediates from precursors like this compound (via lithiation and elimination) can be managed more safely and efficiently in a continuous flow setup. tcichemicals.com This allows for the "on-demand" generation and immediate use of highly reactive species, minimizing decomposition and side reactions.
Automated synthesis platforms, such as the FASTlab™ system used for producing radiotracers, can be adapted for the multi-step synthesis of complex molecules derived from this compound, like carbazole-based PET imaging agents. nih.gov Such platforms enable high-throughput screening of reaction conditions and rapid library synthesis for drug discovery and materials science applications. The electrochemical synthesis of carbazole-based polymers is another area where automation can enable precise control over polymer length and structure. researchgate.net
Exploration of Unprecedented Reactivity Modes and Synthetic Applications
Beyond its established role in cross-coupling and cyclization reactions, the structure of this compound offers potential for novel reactivity. Future research is expected to uncover and exploit these unprecedented pathways.
One of the most significant areas is its use as an aryne precursor. tcichemicals.com Treatment of this compound with a strong base like hexyllithium can generate the corresponding N,N-dibenzylbenzyne intermediate. google.com This highly reactive species can participate in a wide range of cycloaddition and nucleophilic addition reactions, providing rapid access to complex, multi-substituted aromatic compounds. google.comrsc.org This strategy opens up avenues for constructing molecular frameworks that are difficult to access through traditional methods.
Another emerging frontier is the activation of otherwise inert C-H bonds within the molecule. mt.com While intramolecular C-H activation to form carbazoles is known, intermolecular C-H activation or activation of the benzylic C(sp³)-H bonds presents new opportunities. nih.govresearchgate.net For example, rhodium-catalyzed C-H activation could enable the direct alkenylation or arylation of the aniline (B41778) ring, guided by the dibenzylamino group. hbni.ac.in Additionally, the discovery of unexpected molecular rearrangements, such as the observed isomerization of this compound to its 4-bromo isomer under certain alkylation conditions, highlights that our understanding of its reactivity is still evolving and that new, synthetically useful transformations may yet be discovered. lookchem.comnih.gov
Q & A
Basic: What are the optimal synthetic routes for preparing N,N-dibenzyl-2-bromoaniline, and how can purity be ensured?
Methodological Answer:
this compound is synthesized via biphasic alkylation of 2-bromoaniline using benzyl halides (e.g., benzyl bromide) under phase-transfer conditions. Key steps include:
- Reagent Selection : Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in a dichloromethane/water biphasic system .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Confirm purity via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
- Characterization : Validate structure using ¹H/¹³C NMR (e.g., aromatic proton signals at δ 6.8–7.5 ppm, benzylic CH₂ at δ 4.5–4.8 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify benzylic protons (two doublets integrating to 4H) and aromatic protons (complex splitting due to bromine’s deshielding effect).
- ¹³C NMR : Confirm benzyl carbons (δ ~55 ppm) and brominated aromatic carbons (δ ~115–130 ppm) .
- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to detect molecular ion [M]⁺ at m/z 367 (C₂₀H₁₈NBr⁺). HRMS ensures exact mass matches theoretical calculations (e.g., 367.0602 ± 0.001) .
Advanced: How can crossover experiments elucidate the bromine transfer mechanism in this compound rearrangements?
Methodological Answer:
Crossover experiments distinguish intermolecular vs. intramolecular bromine transfer. For example:
- Experimental Design : React this compound (3a) with a non-rearranging substrate (e.g., N,N-dibenzyl-2-chloroaniline) under identical conditions. If brominated products (e.g., N,N-dibenzyl-4-bromo-2-chloroaniline) form, this confirms intermolecular bromine transfer .
- Control : Ensure chlorinated substrates cannot self-rearrange to rule out competing pathways.
- Analysis : Use GC-MS or LC-MS to track bromine migration and quantify product ratios .
Advanced: How do competing reaction pathways affect product distribution in this compound reactions?
Methodological Answer:
Competing pathways (e.g., bromine transfer vs. dehalogenation) arise due to:
- Electrophilic Bromine Source : Bromine may dissociate as Br⁺, leading to electrophilic substitution. Monitor via kinetic studies (e.g., varying temperature/pH) .
- Steric Effects : Bulky benzyl groups hinder bromine migration to certain positions (e.g., para vs. ortho).
- Mitigation : Use stoichiometric control (limit excess benzyl halide) and low-temperature conditions (e.g., 0°C) to suppress side reactions. DFT calculations can model transition states to predict regioselectivity .
Advanced: What computational tools are recommended for structural analysis of this compound derivatives?
Methodological Answer:
- Crystallography : For solid-state structure determination, use ORTEP-3 (for thermal ellipsoid visualization) and WinGX (for data refinement) .
- Density Functional Theory (DFT) : Optimize geometries using Gaussian or ORCA to predict NMR chemical shifts and compare with experimental data.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., benzene vs. DCM) to rationalize solvent-dependent yields.
Advanced: How can researchers resolve contradictions in proposed rearrangement mechanisms?
Methodological Answer:
Contradictions (e.g., unexpected para-substitution in bromine transfer) require:
- Isotopic Labeling : Synthesize ²H- or ¹³C-labeled analogs to track atom migration via isotope-encoded NMR .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled substrates to identify rate-determining steps.
- Competitive Experiments : Co-react brominated and chlorinated analogs (Scheme 3 in ) to validate intermolecular pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
